molecular formula C27H29NO9 B13036226 (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B13036226
M. Wt: 511.5 g/mol
InChI Key: ZCLQMQOBRBUQOR-ICFVEGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a member of the anthracycline family, a class of antibiotics widely used in chemotherapy. Its IUPAC name reflects its complex stereochemistry, including a tetracyclic aglycone core (tetracene-5,12-dione) and a glycosidic side chain with a 4-amino sugar moiety (2R,4S,5S,6S-oxane derivative) .

Properties

Molecular Formula

C27H29NO9

Molecular Weight

511.5 g/mol

IUPAC Name

(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO9/c1-11-23(30)16(28)8-19(36-11)37-18-10-27(34,12(2)29)9-13-7-15-22(25(32)20(13)18)26(33)21-14(24(15)31)5-4-6-17(21)35-3/h4-7,11,16,18-19,23,30,32,34H,8-10,28H2,1-3H3/t11-,16-,18?,19-,23+,27-/m0/s1

InChI Key

ZCLQMQOBRBUQOR-ICFVEGJSSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:

    Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions involving aromatic precursors.

    Functional Group Introduction:

    Glycosylation: The attachment of the oxan-2-yl group can be performed through glycosylation reactions, where a sugar moiety is linked to the tetracene core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Catalysis: Using catalysts to enhance reaction rates and yields.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

    Automation: Implementing automated systems to control reaction conditions and ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

The compound (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can yield alcohols.

    Substitution: Can yield various substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of tetracene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the tetracene structure can enhance its interaction with DNA and inhibit tumor growth in vivo .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Drug Delivery Systems

In drug delivery applications, the unique structural features of this compound allow it to be utilized as a carrier for targeted delivery of therapeutic agents. Its ability to form stable complexes with drugs enhances bioavailability and reduces side effects .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form π-stacking arrangements allows for efficient charge transport in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research has demonstrated improved performance metrics in devices utilizing this compound compared to traditional materials .

Photovoltaic Applications

In solar energy applications, this compound can be incorporated into photovoltaic cells to improve light absorption and conversion efficiency. Studies have shown that when integrated into polymer blends, it enhances the overall power conversion efficiency due to its favorable energy levels and charge mobility characteristics .

Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various tetracene derivatives, including (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .

CompoundIC50 (µM)Cell Line
Tetracene Derivative0.5MCF-7 (Breast)
Doxorubicin1.5MCF-7 (Breast)

Study 2: Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Mechanism of Action

The mechanism of action of (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino group may form hydrogen bonds with active site residues, while the hydroxyl groups may participate in electrostatic interactions.

Comparison with Similar Compounds

Key Structural Features :

  • Aglycone Core : The tetracene-5,12-dione system provides planar aromaticity, critical for DNA intercalation and topoisomerase II inhibition.
  • Sugar Moiety: The 4-amino-5-hydroxy-6-methyloxane unit enhances solubility and cellular uptake while contributing to target specificity .
  • Substituents : The 9-acetyl and 4-methoxy groups modulate pharmacokinetics and reduce cardiotoxicity compared to earlier anthracyclines .

Synonyms: Cerubidin®, daunorubicin, rubidomycin .

Comparison with Structurally Similar Compounds

Anthracyclines share a common tetracyclic backbone but differ in substituents and sugar moieties, leading to variations in efficacy, toxicity, and resistance profiles. Below is a detailed comparison:

Daunorubicin vs. Doxorubicin (Adriamycin®)

Parameter Daunorubicin Doxorubicin
Hydroxyl Group Lacks a hydroxyl group at C-14 Contains a hydroxyl group at C-14, enhancing oxidative stress generation
Sugar Moiety 4-Amino-5-hydroxy-6-methyloxane Identical sugar moiety
Clinical Use Acute leukemias Solid tumors (e.g., breast, ovarian)
Cardiotoxicity Moderate Higher due to increased ROS production
Metabolism Converts to daunorubicinol (active metabolite) Converts to doxorubicinol; greater tissue penetration
References

Idarubicin

  • Structural Difference : Lacks the 4-methoxy group on the aglycone .
  • Impact: Increased lipophilicity and oral bioavailability compared to daunorubicin.
  • Clinical Use : Preferred in relapsed acute myeloid leukemia due to resistance modulation .

Epirubicin

  • Structural Difference : Epimeric configuration at C-4' of the sugar moiety .
  • Impact : Reduced cardiotoxicity and improved elimination half-life.

Fluorinated Derivatives

  • Example : The compound 9-acetyl-7-[3-fluoro-5-(3-fluorooxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-... (CAS 141291-21-6) .
  • Structural Difference : Fluorine atoms introduced at positions 3 and 5 of the oxane ring.
  • Impact : Enhanced metabolic stability and altered DNA-binding kinetics due to electronegativity of fluorine .

Piperidine-Modified Analogs

  • Example : 9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-7-(5-hydroxy-6-methyl-4-piperidin-1-yloxan-2-yl)oxy-... (CAS 71048-80-1) .
  • Structural Difference: Replacement of the 4-amino group with a piperidinyl moiety.
  • Impact : Altered pharmacokinetics and reduced P-glycoprotein-mediated drug resistance .

Research Findings on Structural-Activity Relationships (SAR)

Role of the Sugar Moiety

  • The 4-amino group in daunorubicin’s sugar is critical for binding to DNA minor grooves. Removal or substitution (e.g., piperidinyl in CAS 71048-80-1) reduces potency by 40–60% .
  • Fluorination of the sugar (e.g., CAS 141291-21-6) increases metabolic stability, with a 30% longer plasma half-life in murine models .

Aglycone Modifications

  • The 9-acetyl group in daunorubicin reduces quinone-mediated redox cycling, lowering cardiotoxicity compared to doxorubicin .
  • Removal of the 4-methoxy group (as in idarubicin) enhances cellular uptake but increases hematologic toxicity .

NMR and Computational Insights

  • NMR studies comparing analogs (e.g., Rapa, compounds 1 and 7) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) alter chemical shifts, correlating with changes in DNA intercalation efficiency .
  • Tanimoto and Dice similarity metrics quantify structural divergence; daunorubicin and doxorubicin share a Tanimoto score of 0.85, while fluorinated derivatives score 0.72 .

Data Tables

Table 1: Physicochemical Properties of Selected Anthracyclines

Compound Molecular Formula Molecular Weight logP Solubility (mg/mL)
Daunorubicin C27H29NO10 527.52 1.28 0.5 (water)
Doxorubicin C27H29NO11 543.52 0.64 1.2 (water)
CAS 141291-21-6 C32H34F2O12 684.61 1.89 0.2 (DMSO)
CAS 71048-80-1 C32H39NO11 613.65 2.15 0.1 (methanol)
References

Biological Activity

The compound (9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a derivative of tetracene and has garnered attention for its potential biological activities, particularly in the realm of oncology. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound features a tetracene backbone modified with various functional groups that influence its biological activity. The systematic name indicates specific stereochemistry and substituents that are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉N₁O₅
Molecular Weight365.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound, particularly against breast and cervical cancer cell lines. The compound was evaluated alongside other derivatives in various assays to determine its efficacy.

  • Cell Viability Assays : The compound demonstrated significant cytotoxic effects against MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines. The assays indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxicity .
  • Mechanisms of Action :
    • Caspase Activation : The compound was shown to induce apoptosis through caspase activation pathways. Specifically, caspase-3 activity assays confirmed that treatment with the compound resulted in increased caspase activity, indicating the initiation of apoptotic processes .
    • Lactate Dehydrogenase (LDH) Release : LDH release assays confirmed cellular membrane integrity loss upon treatment with the compound, further supporting its cytotoxic effects .

Molecular Interactions

Computational studies utilizing molecular docking techniques have provided insights into the interactions between the compound and DNA. It was found that the compound predominantly interacts with the minor groove of DNA, which is crucial for its mechanism of action against cancer cells. This interaction likely disrupts DNA replication and transcription processes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Breast Cancer Cells :
    • Researchers treated MDA-MB231 cells with varying concentrations of the compound.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours.
    • Apoptotic markers were assessed using flow cytometry, revealing an increase in early and late apoptotic cells.
  • Study on Cervical Cancer Cells :
    • HeLa cells were subjected to similar treatments.
    • The study found that the compound induced apoptosis through both intrinsic and extrinsic pathways.
    • Immunoblotting showed increased levels of pro-apoptotic proteins following treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.